

Diisobutyl adipate CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutyl adipate*

Cat. No.: *B7801839*

[Get Quote](#)

An In-depth Technical Guide to **Diisobutyl Adipate**

Introduction

Diisobutyl adipate (DIBA) is the diester of isobutyl alcohol and adipic acid. It is a versatile organic compound with a primary function as a plasticizer, emollient, and solvent in various industrial and commercial applications.^[1] This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, relevant experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

CAS Number: 141-04-8^[2]

Synonyms:

- Bis(2-methylpropyl) hexanedioate^[2]
- Hexanedioic acid, bis(2-methylpropyl) ester^[2]
- Adipic acid, diisobutyl ester^[2]
- DIBA
- Ftaflex DIBA

- Plasthall DIBA
- Isobutyl adipate
- NSC 6343

Physicochemical Properties

The following tables summarize the key physicochemical properties of **diisobutyl adipate**.

Table 1: General Properties

Property	Value	Reference(s)
Molecular Formula	C14H26O4	
Molecular Weight	258.35 g/mol	
Appearance	Colorless, odorless liquid	
Solubility	Soluble in most organic solvents; insoluble in water.	

Table 2: Thermal and Physical Constants

Property	Value	Reference(s)
Melting Point	-17 °C to -20 °C	
Boiling Point	278-280 °C	
Density	0.9534 g/cm ³ at 19 °C	
Flash Point	>110 °C	
Refractive Index	1.4301 at 20 °C	
Vapor Pressure	0.00563 mmHg	

Table 3: Spectral Data

Technique	Key Information	Reference(s)
GC-MS	Spectra available in databases.	
IR Spectra	FTIR and ATR-IR spectra are available.	
NMR Spectra	1H NMR and 13C NMR data are available for structural confirmation.	

Applications in Research and Development

Diisobutyl adipate is primarily used as a plasticizer for polymers like PVC and in cosmetic formulations as an emollient to provide a non-greasy feel. For research professionals, its well-characterized properties make it a useful reference standard in analytical methods for detecting plasticizers in various matrices, including food packaging and biological samples. It has also been mentioned in the context of developing antimicrobial agents and for use in yeast two-hybrid assays to identify ligand-dependent interactions between nuclear hormone receptors and coactivators.

Experimental Protocols

Synthesis of Diisobutyl Adipate

A common method for the preparation of **diisobutyl adipate** is through the direct esterification of adipic acid with isobutyl alcohol.

Materials:

- Adipic acid
- Isobutyl alcohol
- Sulfuric acid (catalyst)
- Refining agent (e.g., a mixture of calcium hydroxide, magnesium hydroxide, and magnesium sulfate)

- Round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus)
- Heating mantle
- Separatory funnel
- Filtration apparatus

Procedure:

- Combine adipic acid, an excess of isobutyl alcohol, and a catalytic amount of sulfuric acid in the round-bottom flask. A typical weight ratio is 1 part adipic acid to 3 parts isobutyl alcohol and 0.002-0.005 parts sulfuric acid.
- Heat the mixture to reflux. Water produced during the esterification is continuously removed.
- After the reaction is complete (as monitored by the cessation of water collection), cool the mixture.
- Wash the resulting crude product with water to remove any remaining acid and alcohol.
- Perform a dealcoholization step, typically through distillation, to remove excess isobutyl alcohol.
- Add a refining agent to the crude product and stir for approximately one hour to improve the color and purity.
- Filter the mixture to remove the refining agent, yielding the final **diisobutyl adipate** product.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the determination of **diisobutyl adipate** in a sample matrix, such as human serum, adapted from published methods.

Materials and Equipment:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate capillary column (e.g., DB-5ms)
- Solid-phase extraction (SPE) cartridges (e.g., containing dimethyl butylamine groups)
- Solvents for extraction and elution (e.g., n-hexane, methanol, dichloromethane)
- Internal standard (e.g., diisooctyl phthalate)
- Vortex mixer, centrifuge, nitrogen evaporator

Procedure:

- Sample Preparation and Extraction:
 - For a liquid sample like serum, an internal standard is added.
 - The sample is then subjected to a solid-phase extraction (SPE) procedure for cleanup and concentration. The SPE cartridge is first conditioned, the sample is loaded, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.
- GC-MS Analysis:
 - An aliquot of the final extract is injected into the GC-MS system.
 - GC Conditions (Example):
 - Injector Temperature: 280°C
 - Oven Program: Start at 60°C, hold for 1 minute, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium or Hydrogen
 - MS Conditions:
 - Operated in electron ionization (EI) mode.

- Data is acquired in full scan mode or selected ion monitoring (SIM) for higher sensitivity and selectivity.
- Quantification:
 - A calibration curve is generated using standards of known concentrations.
 - The concentration of **diisobutyl adipate** in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Visualizations

Synthesis Workflow

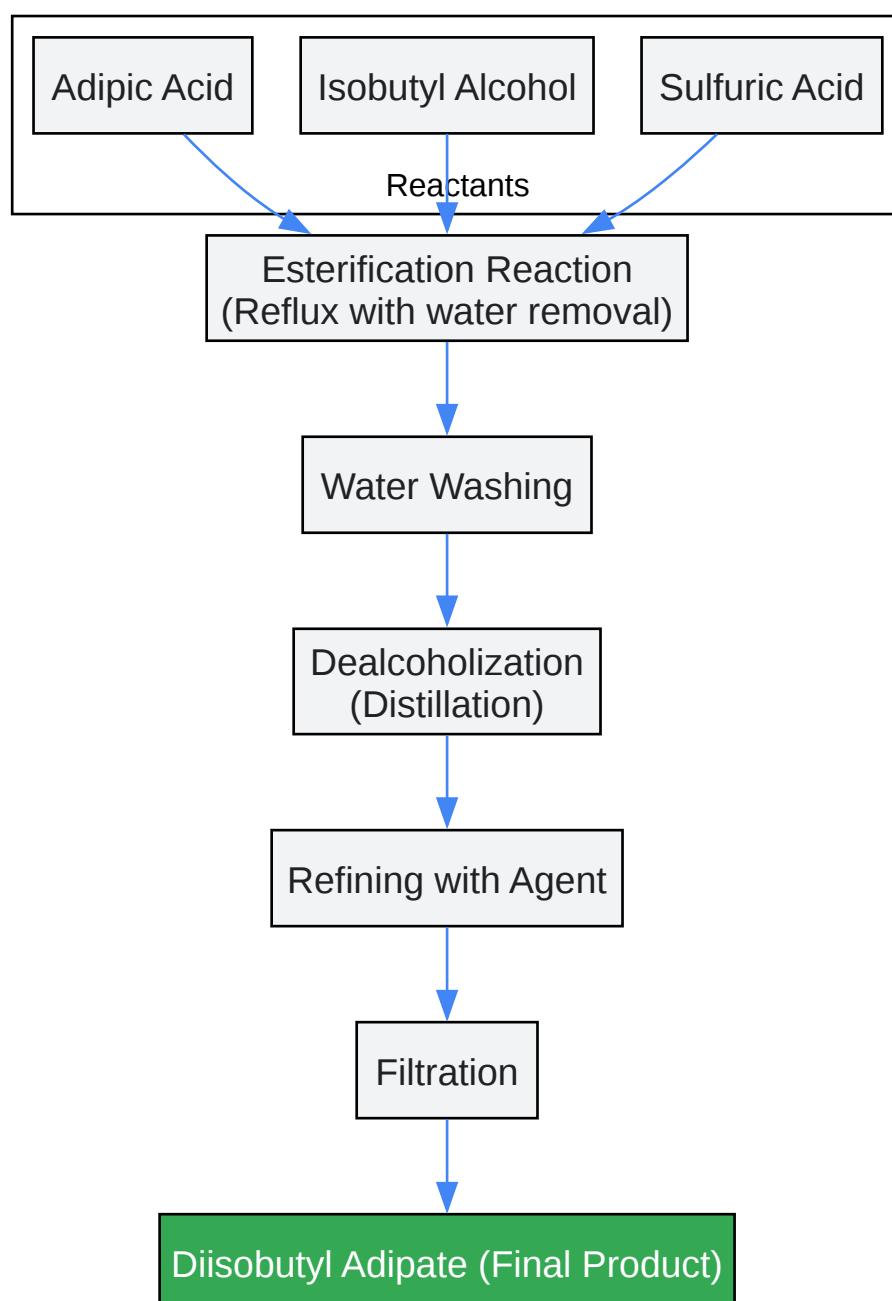


Figure 1: Synthesis Workflow for Diisobutyl Adipate

[Click to download full resolution via product page](#)

Figure 1: Synthesis Workflow for **Diisobutyl Adipate**

Analytical Workflow

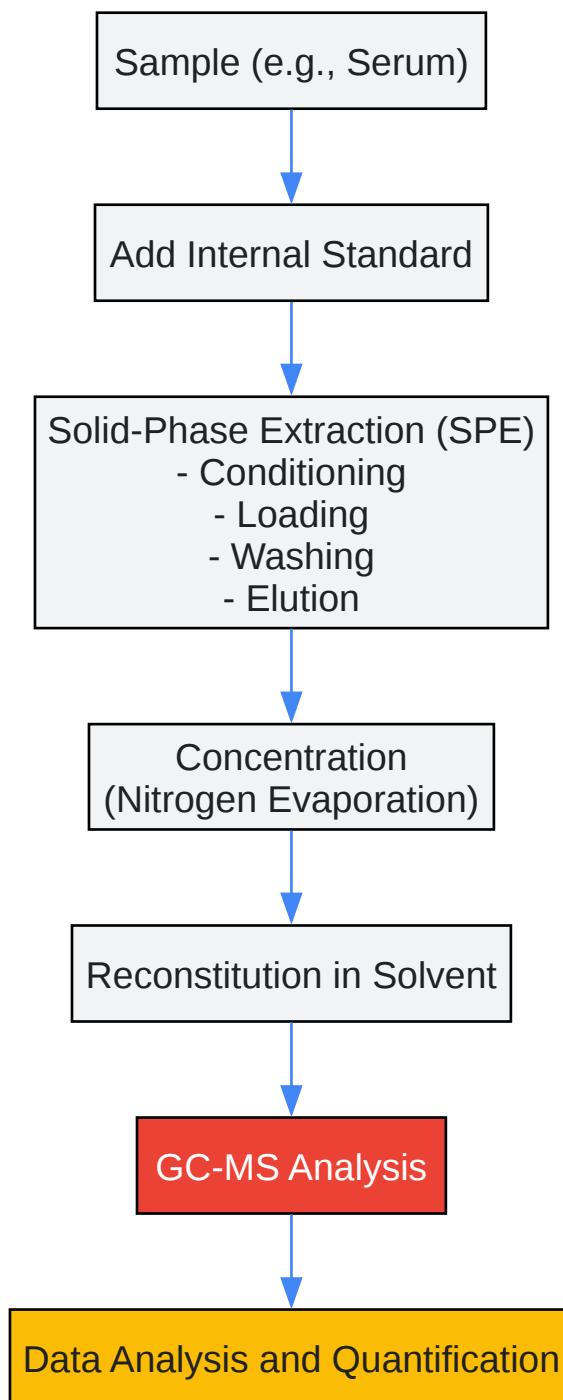


Figure 2: GC-MS Analytical Workflow for Diisobutyl Adipate

[Click to download full resolution via product page](#)

Figure 2: GC-MS Analytical Workflow for **Diisobutyl Adipate**

Safety and Handling

Diisobutyl adipate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may be irritating to the eyes, respiratory system, and skin. Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. When heated to decomposition, it may emit acrid smoke and irritating fumes.

Conclusion

Diisobutyl adipate is a well-characterized diester with significant applications in the polymer and cosmetic industries. For the scientific community, its defined properties make it a valuable compound for use as an analytical standard and a starting point for further research into its potential applications, including in the development of new materials and formulations. The provided protocols for synthesis and analysis offer a foundation for its use in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Diisobutyl Adipate | C14H26O4 | CID 8831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diisobutyl adipate CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7801839#diisobutyl-adipate-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com